1-Bromo-2-ethoxy-3-vinylbenzene
Overview
Description
1-Bromo-2-ethoxy-3-vinylbenzene is an organic compound with a molecular formula of C10H11BrO. It has an average mass of 227.098 Da and a monoisotopic mass of 225.999313 Da .
Physical And Chemical Properties Analysis
1-Bromo-2-ethoxy-3-vinylbenzene is likely a light yellow liquid . It is insoluble in water . The exact melting point, boiling point, and density are not provided in the search results.Scientific Research Applications
Application in Medicinal Chemistry
- Summary of the application : 1-Bromo-4-vinylbenzene, a compound similar to 1-Bromo-2-ethoxy-3-vinylbenzene, has been investigated for its potential as an inhibitor of SARS-CoV-2 .
- Methods of application : The study involved investigating the regioselectivity and the mechanism of the [3 + 2] cycloaddition reactions of 1-bromo-4-vinylbenzene with benzonitrile oxide under the molecular electron density theory (MEDT) at the B3LYP/6-311++G(d,p) computational level .
- Results or outcomes : The study concluded that 5-(p-bromophenyl)-3-phenyl-2-isoxazoline shows better interactions for the inhibition of SARS-CoV-2 in comparison to chloroquine .
Application in Organic Synthesis
- Summary of the application : Compounds like 1-Bromo-2-ethoxy-3-vinylbenzene can be used in the synthesis of benzene derivatives through a process known as Electrophilic Aromatic Substitution .
- Methods of application : The process involves two steps :
- Results or outcomes : This process allows for the synthesis of a wide range of benzene derivatives .
Application in the Production of Substituted Benzenes
- Summary of the application : Compounds like 1-Bromo-2-ethoxy-3-vinylbenzene can be used in the production of substituted benzenes .
- Methods of application : The process involves electrophilic aromatic substitution of a mono-substituted benzene ring, which has two equivalent ortho-sites, two equivalent meta-sites, and a unique para-site .
- Results or outcomes : Depending on the reaction conditions, a statistical mixture of isomeric products can be obtained, typically 40% ortho, 40% meta, and 20% para .
Application in Electrophilic Aromatic Substitution
- Summary of the application : Compounds like 1-Bromo-2-ethoxy-3-vinylbenzene can be used in electrophilic aromatic substitution reactions .
- Methods of application : The nitronium ion attacks the aromatic ring to give first a nitrobenzenium ion and then an aromatic nitro compound .
- Results or outcomes : This process allows for the synthesis of a wide range of aromatic nitro compounds .
Application in the Synthesis of Substituted Benzenes
- Summary of the application : Compounds like 1-Bromo-2-ethoxy-3-vinylbenzene can be used in the synthesis of substituted benzenes .
- Methods of application : The process involves electrophilic aromatic substitution of a mono-substituted benzene ring, which has two equivalent ortho-sites, two equivalent meta-sites, and a unique para-site .
- Results or outcomes : Depending on the reaction conditions, a statistical mixture of isomeric products can be obtained, typically 40% ortho, 40% meta, and 20% para .
Application in the Production of Benzene Derivatives
properties
IUPAC Name |
1-bromo-3-ethenyl-2-ethoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c1-3-8-6-5-7-9(11)10(8)12-4-2/h3,5-7H,1,4H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIFZXSSGBVSJBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=C1Br)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2-ethoxy-3-vinylbenzene |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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